Conformational Diversity: Three Independent Molecules in the Asymmetric Unit
Single-crystal X-ray diffraction reveals that 2-azido-N-(4-methylphenyl)acetamide crystallizes with three independent molecules in the asymmetric unit, a feature not observed in the 4-fluorophenyl analog (two independent molecules) or the unsubstituted phenyl analog (one independent molecule). The N—N—C—C torsion angles of the azido groups are −173.9(2)°, −102.7(2)°, and −173.6(2)°, demonstrating significant conformational heterogeneity within the same crystal lattice [1].
| Evidence Dimension | Number of independent molecules in asymmetric unit |
|---|---|
| Target Compound Data | 3 independent molecules; N—N—C—C torsion angles: −173.9(2)°, −102.7(2)°, −173.6(2)° |
| Comparator Or Baseline | 2-Azido-N-(4-fluorophenyl)acetamide: 2 independent molecules [2]; 2-Azido-N-phenylacetamide: 1 independent molecule [3] |
| Quantified Difference | Target compound exhibits 50% more independent molecules than the 4-fluoro analog and 200% more than the unsubstituted phenyl analog |
| Conditions | Single-crystal X-ray diffraction at 150 K (target) and 150 K (4-fluoro analog); 296 K (phenyl analog) |
Why This Matters
Increased conformational heterogeneity in the solid state may translate to a broader range of accessible conformations in solution, potentially affecting reactivity in click chemistry and subsequent triazole product stereochemistry.
- [1] Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. View Source
- [2] Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(8), 855-859. View Source
- [3] Guerrab, W., Missioui, M., Zaoui, Y., Mague, J. T., & Ramli, Y. (2021). Synthesis and crystal structure of 2-azido-N-phenylacetamide, C8H8N4O. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 133-134. View Source
